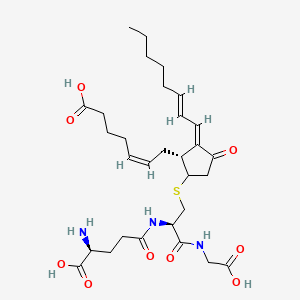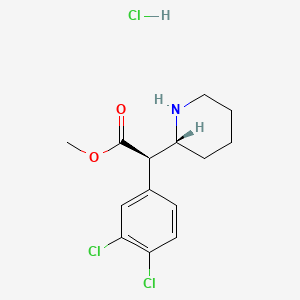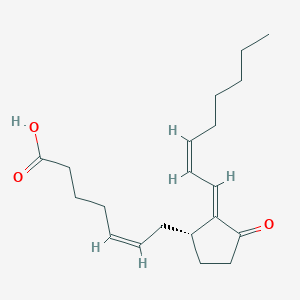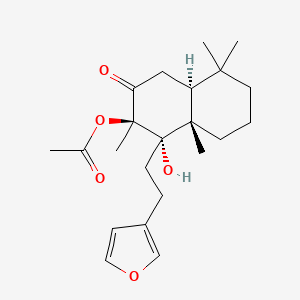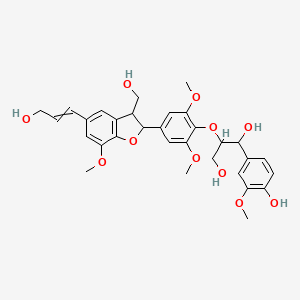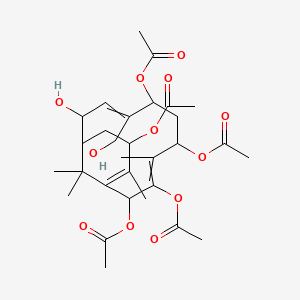
Taxachitriene B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taxachitriene B is a natural diterpenoid compound derived from the Chinese yew, Taxus chinensis . It is known for its complex molecular structure and significant biological activities. The molecular formula of this compound is C30H42O12, and it has a molecular weight of 594.65 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Taxachitriene B is primarily isolated from the needles of Taxus chinensis . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific solvents and conditions used can vary, but common solvents include chloroform, dichloromethane, ethyl acetate, and acetone .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The process may involve the use of advanced chromatographic techniques and large-scale solvent extraction to obtain the compound in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Taxachitriene B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Taxachitriene B has a wide range of scientific research applications due to its biological activities :
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Biology: this compound exhibits significant antimicrobial and anticancer properties, making it a subject of interest in biological research.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in cancer treatment and antimicrobial therapies.
Industry: this compound is used in the development of natural product libraries and as a reference compound in quality control processes.
Mécanisme D'action
The mechanism of action of Taxachitriene B involves its interaction with various molecular targets and pathways . It is known to exert its effects through:
Cell Wall Damage: Disrupting the integrity of microbial cell walls.
Cytoplasm Coagulation: Causing coagulation of the cytoplasm in microbial cells.
Hydrolysis of ATP: Interfering with ATP hydrolysis, affecting energy production in cells.
Membrane Protein Destruction: Damaging membrane proteins, leading to cell death.
Comparaison Avec Des Composés Similaires
Taxachitriene B is unique among diterpenoids due to its specific structure and biological activities . Similar compounds include:
- Canadensene
- 5-Deacetylthis compound
- Taxuspine U
- Taxuspine X
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound stands out for its potent antimicrobial and anticancer properties.
Propriétés
IUPAC Name |
[2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-23(37)10-21(13-31)26(40-18(5)34)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTILKAOQIFDEET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)CO)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
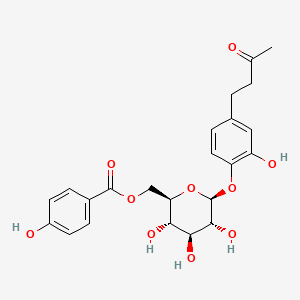
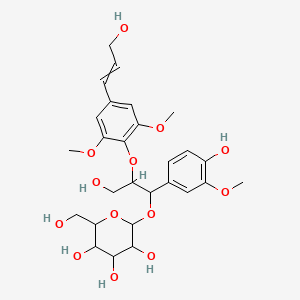
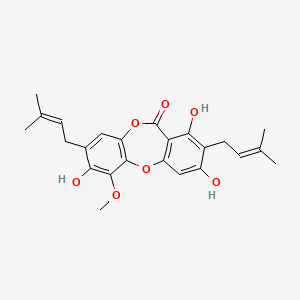
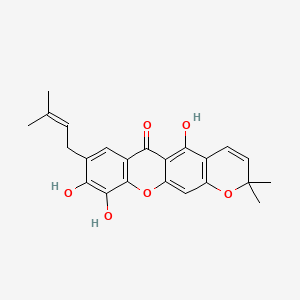
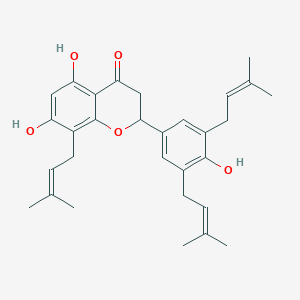
![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)
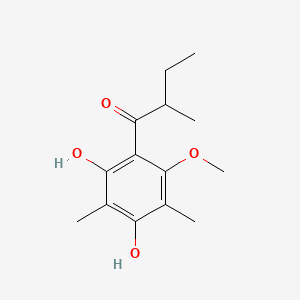
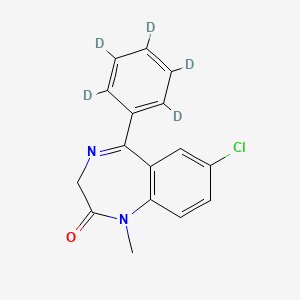
![Disodium;4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-oxidonaphthalene-1-sulfonate](/img/structure/B593413.png)
